4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]
Description
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] is a spirocyclic compound featuring a benzoxazepine core fused with an oxane (tetrahydropyran) ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (). The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological systems.
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-12-11(3-1)9-14-10-13(16-12)5-7-15-8-6-13/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJLQINJPGIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] typically involves multi-step organic reactions. One common method involves the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions . This process results in the formation of a spiro compound with various substituents in the heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2’,3’,4,5,5’,6’-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] and related spirobenzoxazepines:
Structural and Functional Insights
- Spiro Core vs. Non-Spiro Analogs: The spiro architecture in 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] confers rigidity, which is absent in linear benzoxazepines like the thieno[4,3,2-ef][1,4]benzoxazepine maleate (). This rigidity often improves target selectivity but may reduce synthetic accessibility .
- Substituent Impact :
- Fluorine : The 6-fluoro derivative () exhibits enhanced binding due to fluorine’s electronegativity and metabolic stability.
- Bromine : The 7-bromo analog () may facilitate halogen bonding in protein-ligand interactions.
- tert-Butyl Carboxylate : This group increases steric bulk and lipophilicity (logP ~2–3), favoring membrane permeability .
Pharmacological and Industrial Relevance
- Drug Development : Fluorinated and tert-butyl derivatives () are prioritized as pharmaceutical intermediates due to their optimized pharmacokinetic profiles. For example, tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is produced at >99% purity for CNS drug candidates .
Biological Activity
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]
- Molecular Formula : C13H15NO3
- Molecular Weight : 233 Da
- LogP : 0.6
- Polar Surface Area : 48 Ų
Research indicates that compounds related to benzoxazepines often exhibit activity through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
AChE Inhibition Studies
In a study examining various benzoxazepine derivatives, it was found that certain compounds demonstrated significant AChE inhibitory activity. For instance:
Neuroprotective Activity
The neuroprotective properties of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane] were evaluated in human neuroblastoma SH-SY5Y cells subjected to oxidative stress and neurotoxic agents:
- Oxidative Stress Models : The compound exhibited protective effects against hydrogen peroxide-induced cell death.
- Neurotoxicity Models : It showed some capacity to mitigate the effects of β-amyloid-induced toxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : A study highlighted that derivatives with specific substitutions on the benzoxazepine core had varying degrees of neuroprotection against oxidative stress and neurotoxicity induced by β-amyloid fragments .
- AChE Inhibition : Another research effort identified that certain derivatives had a significant impact on AChE inhibition at concentrations ranging from to , suggesting a dose-dependent response .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of selected benzoxazepine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
